molecular formula C8H14O B1329521 4-Ethylcyclohexanone CAS No. 5441-51-0

4-Ethylcyclohexanone

Cat. No.: B1329521
CAS No.: 5441-51-0
M. Wt: 126.2 g/mol
InChI Key: OKSDJGWHKXFVME-UHFFFAOYSA-N
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Description

4-Ethylcyclohexanone (CAS: 5441-51-0) is a cyclic ketone with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol . Structurally, it features a cyclohexane ring substituted with an ethyl group at the 4-position and a ketone group at the 1-position. It is synthesized via catalytic hydrogenation of 4-ethylphenol, where 3 wt.% Pd/γ-Al₂O₃ catalysts under mild aqueous conditions (60°C, 12 h) achieve 100% conversion to 4-ethylcyclohexanol, with this compound as a key intermediate . This compound is widely utilized in organic synthesis, biocatalysis, and pharmaceutical research due to its reactivity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylcyclohexanone can be synthesized through several methods:

    Oxidation of 4-Ethylcyclohexanol: This method involves the oxidation of 4-ethylcyclohexanol using oxidizing agents such as sodium dichromate in the presence of sulfuric acid.

    Hydrogenation of 4-Ethylphenol: This method involves the hydrogenation of 4-ethylphenol in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 4-ethylphenol. This method is preferred due to its efficiency and high yield. The process involves the use of a palladium catalyst and is carried out under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

4-Ethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydroxylamine hydrochloride, sodium dichromate, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-Ethylcyclohexanone serves as a versatile intermediate in organic synthesis. It is often employed in the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Case Study: Synthesis of N-Substituted Anilines

A notable application involves the use of this compound in the Au-Pd/Al₂O₃-catalyzed synthesis of N-substituted anilines. This method utilizes this compound as a coupling partner with secondary amines under aerobic conditions, leading to high yields of the desired products. The reaction proceeds via dehydrogenative aromatization, showcasing the compound's utility in synthesizing complex organic molecules .

Catalysis

The compound has been studied for its role as a substrate in catalytic reactions. Its structural properties allow it to participate effectively in various catalytic processes.

Case Study: Dehydrogenative Self-Coupling

Research indicates that this compound can be involved in dehydrogenative coupling reactions to produce valuable amines. The process employs oxygen as a hydrogen acceptor, facilitating the formation of N-cyclohexylanilines from cyclohexylamines . This reaction highlights its potential in producing fine chemicals through catalytic methods.

Biological Applications

Emerging studies have explored the biological activity of this compound derivatives. Research has indicated potential applications in medicinal chemistry, particularly in the development of antineoplastic agents.

Case Study: Antineoplastic Activity

In vitro studies have demonstrated that derivatives synthesized from this compound exhibit promising antineoplastic activity. The crystal structures of these compounds were analyzed through X-ray diffraction studies, confirming their potential as therapeutic agents . This area of research underscores the compound's relevance beyond traditional chemical applications.

Biotransformation Studies

Biotransformation studies using fungal biocatalysts have shown that this compound can undergo stereoselective reduction, leading to valuable chiral intermediates for pharmaceutical applications. This biocatalytic approach offers an environmentally friendly alternative to conventional synthetic methods .

Mechanism of Action

The mechanism of action of 4-ethylcyclohexanone involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation and reduction reactions. The compound can also undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of functional groups such as the carbonyl group, which makes the compound reactive towards nucleophiles .

Comparison with Similar Compounds

Physical and Chemical Properties

The substituent position and size significantly influence physical properties and reactivity. Key comparisons include:

Compound Boiling Point (°C) Molecular Weight Conversion (%)<sup>a</sup> Selectivity (%)<sup>a</sup> Yield (%)<sup>a</sup>
4-Ethylcyclohexanone N/A 126.20 54 8.7 100
4-Methylcyclohexanone 78 112.17 78 12.3 99
2-<i>tert</i>-Butylcyclohexanone 52 154.25 6.4 N/A 100

<sup>a</sup>Data from catalytic hydrogenation studies under standardized conditions .
Key Observations :

  • This compound exhibits lower conversion (54%) but higher yield (100%) compared to 4-methylcyclohexanone (78% conversion, 99% yield). This suggests steric hindrance from the ethyl group slows hydrogenation but improves final product stability .
  • 2-<i>tert</i>-Butylcyclohexanone shows minimal conversion (6.4%), highlighting the impact of bulky substituents on reaction kinetics .

Reactivity in Catalytic Hydrogenation

  • This compound is a critical intermediate in the hydrogenation of 4-ethylphenol to 4-ethylcyclohexanol. Under optimized conditions (3 wt.% Pd/γ-Al₂O₃, 60°C, 12 h), selectivity to 4-ethylcyclohexanol reaches 98.9% .
  • In contrast, 4-methylcyclohexanone requires higher temperatures (80–120°C) for complete conversion, with selectivity to cyclohexanol dropping at elevated temperatures due to side reactions .
  • Cyclohexanone (unsubstituted) shows lower thermal stability, often forming polymers or dimers above 100°C .

Environmental and Green Chemistry Considerations

  • The aqueous-phase hydrogenation of this compound using Pd/γ-Al₂O₃ at 60°C offers a greener alternative to traditional methods, which often require organic solvents and higher temperatures .
  • Comparatively, hydrogenation of 4-methylcyclohexanone in non-aqueous systems generates more waste, emphasizing the environmental advantage of water-based processes for ethyl-substituted derivatives .

Biological Activity

4-Ethylcyclohexanone is a cyclic ketone that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis. This article explores the biological activity of this compound, highlighting its synthesis, biological effects, and relevant case studies.

This compound (C₉H₁₈O) is characterized by its cyclohexane ring with an ethyl group at the 4-position. It can be synthesized through various methods, including the hydrogenation of 4-ethylphenol. The hydrogenation process can yield 4-ethylcyclohexanol as well, which is an important intermediate in organic synthesis .

Synthesis Pathway:

  • Starting Material: 4-Ethylphenol
  • Catalyst: Palladium on alumina (Pd/γ-Al₂O₃)
  • Conditions: Mild conditions in aqueous solution
  • Conversion Rate: Up to 100% conversion of 4-ethylphenol to this compound and further to 4-ethylcyclohexanol .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. For instance, research showed that derivatives of cyclohexanones possess potent antimicrobial properties against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study focusing on its derivatives revealed that they could modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .

Case Studies

  • Biotransformation Studies:
    A study explored the biotransformation of this compound using anthracnose fungi. The results indicated that these fungi could selectively reduce the compound, suggesting potential applications in biocatalysis for producing chiral compounds .
  • Molecular Docking Studies:
    Research involving molecular docking simulations has shown that this compound can interact with specific biological targets, indicating its potential as a lead compound in drug design. The binding affinity and interactions with target proteins were analyzed, providing insights into its mechanism of action .

Data Table: Biological Activities of this compound

Activity Description Reference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates inflammatory pathways
BiotransformationReduced by anthracnose fungi to produce chiral compounds
Molecular DockingInteracts with biological targets; potential drug candidate

Q & A

Q. What are the established synthetic routes for 4-Ethylcyclohexanone, and how can reaction conditions be optimized for high yield?

Basic Research Question
this compound can be synthesized via ketone condensation or catalytic hydrogenation. A methodological approach involves refluxing ethanol solutions of precursors like 4-ethylcyclohexanol with oxidizing agents (e.g., Jones reagent). For example, in hydrazine derivative synthesis, this compound reacts with 2-phenoxyacetohydrazide under reflux (1 hour in ethanol), yielding crystalline products after cooling and filtration . Optimization includes adjusting molar ratios, solvent polarity, and temperature. Purity is confirmed via GC-MS or NMR, referencing linear molecular formula C₂H₅C₆H₉(=O) (MW 126.20) .

Q. How should researchers characterize this compound’s structural and spectroscopic properties?

Basic Research Question
Key characterization methods:

  • NMR : Analyze proton environments (e.g., ethyl group at δ ~1.2 ppm, carbonyl at δ ~210 ppm).
  • IR : Confirm ketone C=O stretch at ~1715 cm⁻¹ .
  • Mass Spectrometry : Base peak at m/z 126 (molecular ion) with fragmentation patterns matching ethyl-substituted cyclohexanone .
  • Chromatography : Use HPLC with UV detection (λ ~270 nm) for purity assessment. Reference SMILES CCC1CCC(=O)CC1 and InChI key OKSDJGWHKXFVME-UHFFFAOYSA-N for spectral validation .

Q. What experimental protocols are recommended for studying this compound’s biotransformation in enzymatic systems?

Basic Research Question
Biotransformation studies involve incubating the compound with enzymes like tropinone reductase (e.g., from Withania somnifera). Methodological steps:

Prepare enzyme extracts and standardize activity using NADPH-dependent assays.

Monitor substrate conversion via HPLC or GC.

Compare relative activity: this compound exhibits ~50% activity compared to tropinone (100%) in reductase assays .

Optimize pH (6.5–7.5) and temperature (25–37°C) for maximal turnover .

Q. How can crystallographic data for this compound derivatives be refined to resolve conformational ambiguities?

Advanced Research Question
For derivatives like (2S,4R)-2-[(1R)-1-(4-Bromophenyl)-2-nitroethyl]-4-ethylcyclohexanone :

  • Use SHELXL for refinement, applying constraints for H-atom positions and anisotropic displacement parameters .
  • Validate with R-factor convergence (target R[F²] < 0.06) and Flack parameter analysis (e.g., 0.03(2)) for absolute configuration .
  • Address weak C–H⋯O interactions (e.g., 2.5–3.0 Å) to resolve molecular packing .

Q. How do researchers reconcile contradictory data in enzymatic activity studies involving this compound?

Advanced Research Question
Contradictions may arise from enzyme source variability or assay conditions. Mitigation strategies:

Control standardization : Use tropinone as a positive control .

Statistical validation : Apply ANOVA to compare activity across replicates.

Structural analysis : Correlate activity with substituent effects (e.g., ethyl vs. methyl groups) using molecular docking .

Reproducibility checks : Follow guidelines from the Beilstein Journal of Organic Chemistry for detailed experimental reporting .

Q. What computational tools are suitable for retrosynthetic analysis of this compound derivatives?

Advanced Research Question
Leverage AI-driven platforms like PubChem’s retrosynthesis tool , which uses template relevance models (e.g., Reaxys, Pistachio) to predict feasible routes . For example:

Input target structure (SMILES: CCC1CCC(=O)CC1 ).

Evaluate disconnections at the ketone or ethyl group.

Prioritize routes with high synthetic accessibility scores (SAscore < 4) .

Q. How should researchers address safety and handling challenges during this compound experiments?

Methodological Guidelines

  • Storage : Keep in airtight containers at 4°C, away from oxidizers .
  • Spill management : Absorb with silica gel and disinfect surfaces with ethanol .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods for vapor control .
  • Toxicity screening : Follow EPA DSSTox protocols for aquatic chronic toxicity (Category 3) .

Properties

IUPAC Name

4-ethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSDJGWHKXFVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202807
Record name 4-Ethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-51-0
Record name 4-Ethylcyclohexanone
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Record name 4-Ethylcyclohexanone
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Record name 4-Ethylcyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethylcyclohexanone
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4-Ethylcyclohexanone
4-Ethylcyclohexanone
Reactant of Route 5
4-Ethylcyclohexanone
4-Ethylcyclohexanone

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